molecular formula C19H16N4O2 B5854319 N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide

Cat. No. B5854319
M. Wt: 332.4 g/mol
InChI Key: KOEPJEGIQRSIKK-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. EF24 belongs to the class of benzotriazole compounds and has been shown to have promising anticancer properties.

Mechanism of Action

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, a signaling pathway that plays a key role in cancer cell survival and proliferation. N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide also activates the Nrf2-Keap1 pathway, which regulates cellular antioxidant response and protects cells from oxidative stress. Additionally, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c. N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide is its selective cytotoxicity towards cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has shown synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. However, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide. One area of interest is the development of more efficient synthesis methods for N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide and to identify potential biomarkers that can predict its efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide in humans.

Synthesis Methods

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide can be synthesized through a multi-step process starting with the reaction of 4-ethylphenyl hydrazine with 2-nitrobenzaldehyde to form 2-(4-ethylphenyl)-2H-1,2,3-benzotriazole. This intermediate is then reacted with furfurylamine to form N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has selective cytotoxicity towards cancer cells, inducing apoptosis and inhibiting tumor growth. N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-[2-(4-ethylphenyl)benzotriazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-2-13-5-8-15(9-6-13)23-21-16-10-7-14(12-17(16)22-23)20-19(24)18-4-3-11-25-18/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEPJEGIQRSIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide

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